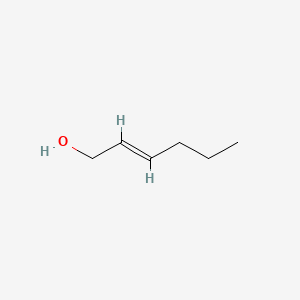

2-己烯-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hexen-1-ol is a primary allylic alcohol that is 2-hexene in which a hydrogen at position 1 has been replaced by a hydroxy group . It has a role as a plant metabolite and is an alkenyl alcohol and a primary allylic alcohol . It is a natural product found in Camellia sinensis, Perilla frutescens, and other organisms .

Synthesis Analysis

The synthesis of 2-Hexen-1-OL has been studied in various contexts. For instance, it has been found that the hydroperoxide lyase from mint and yeast alcohol-dehydrogenase can catalyze the conversion of hydroperoxy linolenic acid to hexenol . Another study reported the efficient aerobic oxidation of trans-2-Hexen-1-ol using the aryl alcohol oxidase from Pleurotus eryngii .Molecular Structure Analysis

The molecular formula of 2-Hexen-1-OL is C6H12O . Its IUPAC name is (E)-hex-2-en-1-ol . The InChI representation is InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4+ .Chemical Reactions Analysis

The reactions of 2-Hexen-1-OL have been explored in several studies. For example, it has been found that the H-abstraction channel is a non-negligible reaction channel for reactions of OH radicals with hexenols .Physical and Chemical Properties Analysis

2-Hexen-1-OL has a molecular weight of 100.16 g/mol . It has a density of 0.8±0.1 g/cm3, a boiling point of 159.6±8.0 °C at 760 mmHg, and a flash point of 61.7±0.0 °C . It also has a molar refractivity of 31.4±0.3 cm3 .科学研究应用

催化和化学反应

- 使用金、钯和金钯催化剂探索了 2-己烯-1-醇的氧化。这项研究展示了如何通过控制催化剂组成和反应条件来控制具有多个官能团的分子中的选择性,从而提高所需氧化产物的选择性 (Alshammari 等人,2013)。

- 研究了使用钯膜反应器对 2-己烯-1-醇进行脱氢,结果表明,在脱氢过程中,顺式-3-己烯醛的选择性在氢分离时明显更高,突出了平衡反应速率和氢渗透速率在该系统中的重要性 (佐藤等人,2007)。

大气化学和环境影响

- 研究己烯醇(包括 2-己烯-1-醇)与臭氧的气相反应的动力学和机理,提供了对其大气寿命和反应性的见解。这对于了解这些化合物对环境的影响至关重要 (林等人,2016)。

抗真菌和杀虫剂特性

- 反式-2-己烯-1-醇已被确定为控制储藏玉米籽粒中镰刀菌的一种潜在工具。这证明了其作为合成杀虫剂的天然替代品的潜力 (布里托等人,2019)。

风味和香气科学

- 对顺式-3-己烯-1-醇对绿茶香气影响的研究发现,它是一个影响绿茶整体香气的关键成分。这突出了其在食品和饮料工业中的重要性 (聂等人,2020)。

在聚合物科学中的应用

- 探索了使用特定催化剂对乙烯和 5-己烯-1-醇进行交替共聚,展示了在创建具有特定性能的独特聚合物材料中的潜在应用 (萩原等人,2001)。

生化和生物医学研究

- 研究气相中 (S)-反式-4-己烯-3-醇的酸催化外消旋和区域异构化,提供了对重要生化过程立体化学的见解,对理解生物体中生物转化的机制具有启示作用 (特罗亚尼等人,1997)。

安全和危害

作用机制

Target of Action

2-Hexen-1-OL, also known as hex-2-en-1-ol , is primarily used as a flavor and fragrance agent . It imparts a fruity odor and flavor, making it a valuable component in the food and cosmetics industries .

Mode of Action

As a flavor and fragrance agent, it likely interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a fruity smell .

Biochemical Pathways

For example, in tea plants, hyperosmotic stress can induce the accumulation of (Z)-3-hexen-1-ol, a compound similar to 2-Hexen-1-OL . This process involves the up-regulation of lipoxygenase (LOX), hydroperoxide lyase (HPL), and alcohol dehydrogenase (ADH) genes .

Result of Action

The primary result of 2-Hexen-1-OL’s action is the perception of a fruity odor and flavor . On a molecular level, this involves the interaction of 2-Hexen-1-OL with olfactory receptors and the initiation of a signal transduction pathway leading to the perception of smell.

Action Environment

The action of 2-Hexen-1-OL can be influenced by various environmental factors. For instance, it is soluble in water and can be easily oxidized . It is also a flammable liquid and can cause irritation to the skin, eyes, and respiratory system . Contact with strong oxidants can cause it to burn . Therefore, the efficacy and stability of 2-Hexen-1-OL can be affected by factors such as its concentration, the presence of oxidizing agents, and storage conditions .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Hexen-1-OL can be achieved through a Grignard reaction followed by an oxidation reaction.", "Starting Materials": [ "1-Bromo-2-hexene", "Magnesium", "Diethyl ether", "Water", "Sodium sulfate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Preparation of Grignard reagent", "Add magnesium turnings to diethyl ether and heat under reflux to remove any moisture.", "Add 1-bromo-2-hexene dropwise to the mixture and stir for several hours until a clear solution is obtained.", "Step 2: Reaction with acetic acid", "Add acetic acid dropwise to the Grignard reagent and stir for several hours.", "Step 3: Reduction with sodium borohydride", "Add sodium borohydride to the reaction mixture and stir for several hours.", "Step 4: Oxidation with hydrogen peroxide", "Add hydrogen peroxide to the reaction mixture and stir for several hours.", "Step 5: Neutralization", "Add sodium hydroxide to the reaction mixture to neutralize the acid.", "Step 6: Extraction and purification", "Extract the product with diethyl ether and dry over sodium sulfate.", "Purify the product by distillation or column chromatography." ] } | |

CAS 编号 |

2305-21-7 |

分子式 |

C6H12O |

分子量 |

100.16 g/mol |

IUPAC 名称 |

hex-2-en-1-ol |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3 |

InChI 键 |

ZCHHRLHTBGRGOT-UHFFFAOYSA-N |

手性 SMILES |

CCC/C=C/CO |

SMILES |

CCCC=CCO |

规范 SMILES |

CCCC=CCO |

沸点 |

157.0 °C |

密度 |

0.845-0.853 |

物理描述 |

Colourless liquid; Green aroma |

溶解度 |

Soluble in fats; Insoluble in water Soluble (in ethanol) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

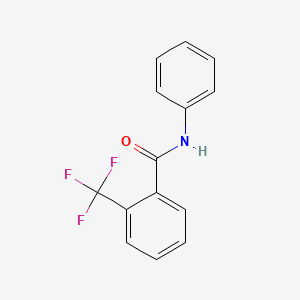

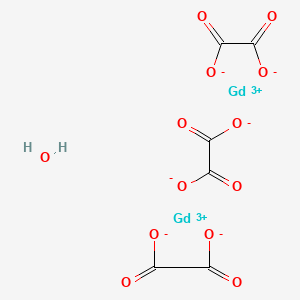

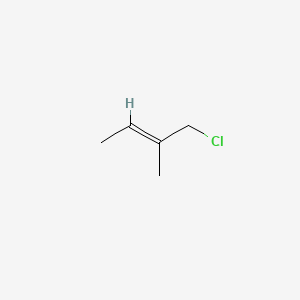

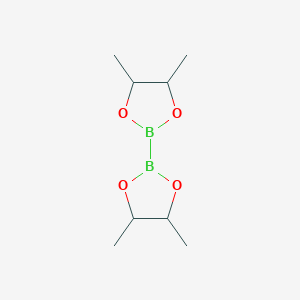

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B3421814.png)